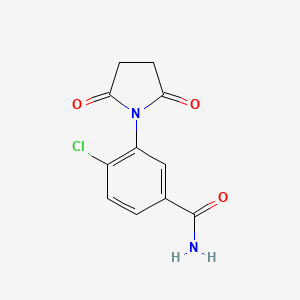
4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide, also known as CDPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and is structurally related to the well-known drug, sulpiride. CDPB has been shown to exhibit a range of biological activities, including antipsychotic, anticonvulsant, and anti-inflammatory effects.
作用機序
The exact mechanism of action of 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, similar to sulpiride. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This dual mechanism of action may contribute to the compound's antipsychotic and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in certain regions of the brain, which may contribute to its antipsychotic effects. 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. It has been extensively studied and its biological activities are well-characterized. However, there are also some limitations to its use. 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to have poor solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may complicate its use in some studies.
将来の方向性
There are several potential future directions for research on 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists based on the structure of 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide. Another area of interest is the investigation of 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide's potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide and its potential therapeutic applications.
合成法
The synthesis of 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,5-dioxopyrrolidine in the presence of a reducing agent such as iron powder or stannous chloride. The resulting compound is then reduced with sodium borohydride to yield 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide. This synthesis method has been optimized to produce high yields of pure 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide.
科学的研究の応用
4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antipsychotic effects in animal models of schizophrenia and has been proposed as a potential treatment for this disorder. 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been investigated for its anticonvulsant effects and has been shown to reduce seizure activity in animal models of epilepsy.
特性
IUPAC Name |
4-chloro-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-7-2-1-6(11(13)17)5-8(7)14-9(15)3-4-10(14)16/h1-2,5H,3-4H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHTUVCPKVTTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5875233.png)

![methyl 4-{[4-(methylamino)-4-oxobutanoyl]amino}benzoate](/img/structure/B5875249.png)
![4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5875257.png)
![3-(2-furyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5875272.png)


![3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5875292.png)

![ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5875302.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5875305.png)
![9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5875310.png)